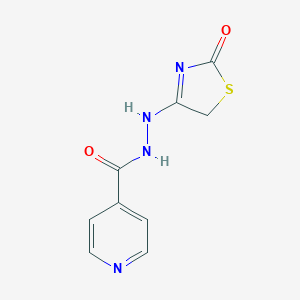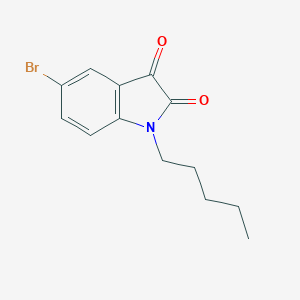
5-溴-1-戊基吲哚-2,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-1-methylindoline-2,3-dione is a compound with the empirical formula C9H6BrNO2 . It’s a derivative of isatin, which is an oxidized indole . Isatins and analogous compounds have been the focus of much research due to their anticancer, anti-oxygenic, anticonvulsant, antibacterial, and sedative activities .
Synthesis Analysis
The synthesis of similar compounds often involves alkylation reactions under conditions of phase transfer catalysis, followed by cycloaddition reactions involving 1,3-dipoles . Another method involves the Wolff–Kishner reduction of 2-(5-bromo-1-decyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)propanedinitrile with hydrazine hydrate .Molecular Structure Analysis
The molecular structure of similar compounds is often determined by 1H NMR and 13C NMR spectroscopy . In the crystal, molecules are linked by weak C—H⋯O hydrogen bonds into chains running along the axis .Chemical Reactions Analysis
The reactivity of similar compounds has been studied in Diels–Alder and ene reactions . Triazolinediones, for example, can be used in click-chemistry applications .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the properties of 5-Bromo-1-methylindoline-2,3-dione include a molecular weight of 240.05 and a CAS Number of 2058-72-2 .作用机制
Target of Action
5-Bromo-1-pentylindole-2,3-dione, like many indole derivatives, is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that lead to their various biological activities . The specific interactions and resulting changes would depend on the exact nature of the targets and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting certain enzymes . .
Result of Action
Indole derivatives are generally known to have a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
实验室实验的优点和局限性
One of the main advantages of using 5-Bromo-1-pentylindole-2,3-dione in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using 5-Bromo-1-pentylindole-2,3-dione is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the research of 5-Bromo-1-pentylindole-2,3-dione. One direction is to further investigate its potential as an anticancer agent and to explore its mechanisms of action in cancer cells. Another direction is to study its potential as a treatment for neurodegenerative diseases and to investigate its effects on cognitive function and memory. Additionally, future research could focus on improving the solubility of 5-Bromo-1-pentylindole-2,3-dione in aqueous solutions to make it more suitable for certain types of experiments.
Conclusion:
In conclusion, 5-Bromo-1-pentylindole-2,3-dione is a synthetic compound that has shown potential in various scientific research applications. Its unique properties and potential applications make it a valuable tool for researchers in the fields of medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand its mechanisms of action and to explore its potential as a treatment for various diseases.
合成方法
The synthesis of 5-Bromo-1-pentylindole-2,3-dione involves the reaction of indole-2,3-dione with pentyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in anhydrous conditions and under reflux for several hours. The resulting product is then purified using column chromatography to obtain pure 5-Bromo-1-pentylindole-2,3-dione.
科学研究应用
抗病毒活性
吲哚衍生物已显示出作为抗病毒剂的潜力 . 例如,6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物已被报道为抗病毒剂 .
抗炎特性
吲哚衍生物也具有抗炎特性 . 这表明“5-溴-1-戊基吲哚-2,3-二酮”可能用于治疗炎症性疾病。
抗癌应用
吲哚衍生物已被发现具有抗癌特性 . 这意味着“5-溴-1-戊基吲哚-2,3-二酮”可能用于癌症治疗研究。
抗HIV活性
吲哚衍生物已显示出抗HIV活性 . 这表明“5-溴-1-戊基吲哚-2,3-二酮”可能用于HIV治疗研究。
抗氧化特性
吲哚衍生物已显示出抗氧化特性 . 这表明“5-溴-1-戊基吲哚-2,3-二酮”可能用于开发抗氧化疗法。
抗菌活性
吲哚衍生物已显示出抗菌活性 . 这表明“5-溴-1-戊基吲哚-2,3-二酮”可能用于开发新的抗菌药物。
安全和危害
属性
IUPAC Name |
5-bromo-1-pentylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-2-3-4-7-15-11-6-5-9(14)8-10(11)12(16)13(15)17/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDXMHQQBLFQEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(C=C(C=C2)Br)C(=O)C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(4-oxoquinazolin-3-yl)acetyl]benzohydrazide](/img/structure/B361813.png)

![Methyl [(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B361818.png)

![4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B361822.png)
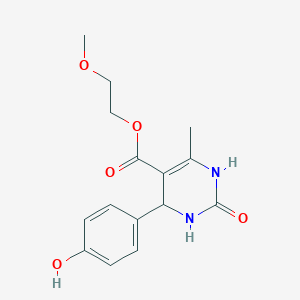
![2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B361832.png)
![2-(2-(Diethylamino)ethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361833.png)
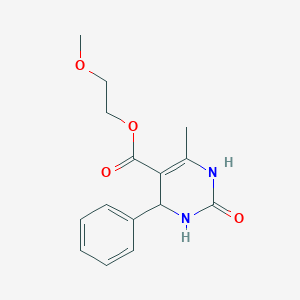
![2-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B361839.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B361843.png)
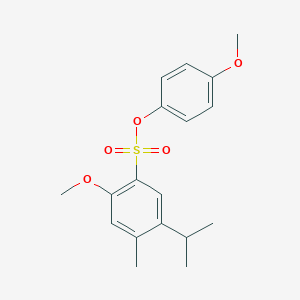
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B361848.png)
